molecular formula C18H15FN2O5S B12257327 Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate

Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate

Cat. No.: B12257327
M. Wt: 390.4 g/mol
InChI Key: UUMGOUQCDNDWJD-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiadiazine ring system, introduction of the fluorophenyl group, and esterification to form the methyl ester. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives, such as:

  • 2-(4-Fluorophenyl)-6-methyl-3-oxo-1,2,4-benzothiadiazine
  • 2-(4-Fluorophenyl)-1,2,4-benzothiadiazine-3,6-dione

Uniqueness

Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate is unique due to its specific substitution pattern and the presence of the prop-2-enyl group, which may confer distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives .

Properties

Molecular Formula

C18H15FN2O5S

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazine-6-carboxylate

InChI

InChI=1S/C18H15FN2O5S/c1-3-10-20-15-11-12(17(22)26-2)4-9-16(15)27(24,25)21(18(20)23)14-7-5-13(19)6-8-14/h3-9,11H,1,10H2,2H3

InChI Key

UUMGOUQCDNDWJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)S(=O)(=O)N(C(=O)N2CC=C)C3=CC=C(C=C3)F

Origin of Product

United States

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